molecular formula C19H21BrN2O4S B3607487 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3607487
M. Wt: 453.4 g/mol
InChI Key: HNEPQOODVUXMLO-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and biologically active compounds . They play a crucial role in cell biology and have been used in the treatment of various disorders .


Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions . Without specific information on “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide”, it’s difficult to provide an accurate analysis.

Biochemical Analysis

Biochemical Properties

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and specificity in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. These binding interactions often result in conformational changes in the target biomolecules, which can alter their activity and function . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit or activate enzymes involved in the biosynthesis and degradation of key metabolites, leading to changes in their concentrations . These interactions can have significant effects on cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The subcellular distribution of this compound can significantly impact its biological effects and therapeutic potential.

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)19-11-14(25-2)5-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEPQOODVUXMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

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